molecular formula C17H17N3O4S B3304082 N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide CAS No. 921558-14-7

N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3304082
CAS No.: 921558-14-7
M. Wt: 359.4 g/mol
InChI Key: UAEQSFBHEPPZOB-UHFFFAOYSA-N
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Description

N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of aminobenzenesulfonamides. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide with 4-acetamidobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide is unique due to its specific sulfonamide and acetamide functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with various biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(21)18-13-3-6-15(7-4-13)25(23,24)19-14-5-8-16-12(9-14)10-17(22)20(16)2/h3-9,19H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEQSFBHEPPZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide
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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide
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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide
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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide
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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 6
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N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}acetamide

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